REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]2[S:9][C:8]([NH2:10])=[N:7][C:6]=2[CH:11]=1.O.[NH2:14]N.Cl.NN>>[CH3:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]2[S:9][C:8]([NH:10][NH2:14])=[N:7][C:6]=2[CH:11]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC2=C(N=C(S2)N)C1)C
|
Name
|
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
Cl.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=C(N=C(S2)NN)C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |